molecular formula C11H15NO3S B296396 N-cyclopropyl-4-ethoxybenzenesulfonamide

N-cyclopropyl-4-ethoxybenzenesulfonamide

Katalognummer: B296396
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: HWQBOXRPRYVKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-4-ethoxybenzenesulfonamide is a chemical compound supplied for research purposes exclusively. This product is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Benzenesulfonamide derivatives incorporating a cyclopropyl ring are a significant area of investigation in medicinal chemistry, particularly as inhibitors of human carbonic anhydrase (hCA) isoforms . These enzymes, especially the tumor-associated transmembrane isoform hCA IX, are overexpressed in a wide range of hypoxic solid tumors—such as renal, brain, and cervical cancers—while being largely absent from normal tissues, making them a valuable selective target for anticancer research . The primary mechanism of action for sulfonamide-based inhibitors like this compound involves direct coordination of the sulfonamide nitrogen to the zinc ion within the active site of carbonic anhydrases, thereby disrupting the enzyme's ability to regulate pH and contributing to an antitumor effect . Researchers are exploring the synthesis and optimization of similar N-cyclopropyl benzenesulfonamide compounds to develop more potent and selective inhibitors for targeting hypoxic tumor microenvironments . The structural features of this compound, including the cyclopropylamine moiety and the 4-ethoxy substitution on the benzene ring, are of high interest for structure-activity relationship (SAR) studies aimed at enhancing inhibitory potency and selectivity against specific hCA isoforms .

Eigenschaften

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

N-cyclopropyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3

InChI-Schlüssel

HWQBOXRPRYVKTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Löslichkeit

36.2 [ug/mL]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application
This compound Ethoxy, cyclopropylamine Not reported Hypothesized antimicrobial activity*
N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide Nitro, cyclopropylaminoethyl ~285 (estimated) Synthetic intermediate for drug design
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide Nitro, methyl, cyclopropyl 299.35 Antimicrobial research
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide Ethylphenyl, methyl Not reported Structural studies, ligand design
N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide Methoxy, benzyl Not reported Enzyme inhibition, therapeutic leads

Key Observations :

  • Nitro vs. Ethoxy Groups: Compounds with nitro substituents (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
  • Cyclopropyl Moieties : Cyclopropyl groups in sulfonamides (e.g., ) are associated with increased rigidity and resistance to oxidative metabolism, which may prolong biological half-life compared to linear alkyl chains.
  • Biological Activity : While nitro-substituted analogs are explicitly linked to antimicrobial applications , the ethoxy variant’s larger steric profile may favor interactions with hydrophobic enzyme pockets, as seen in similar methoxy derivatives .

Pharmacological Potential

  • Antimicrobial Activity: Compounds like N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide demonstrate efficacy against bacterial pathogens , suggesting that the target compound’s ethoxy group could be optimized for enhanced selectivity.

Vorbereitungsmethoden

Reaction Conditions

  • Reagents : 4-Ethoxybenzenesulfonyl chloride (1.2 equiv), cyclopropylamine (1.0 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM) at 0–5°C.

  • Workup : The mixture is stirred for 12 hours, washed with brine, and concentrated under reduced pressure.

  • Purification : Recrystallization from methanol yields the product as a white solid.

Analytical Data

ParameterValue
Yield92%
Purity (HPLC)99.1%
Melting Point128–130°C

Nucleophilic Substitution via Intermediate Sulfonates

This method employs a two-step strategy to introduce the ethoxy group after sulfonamide formation, ideal for substrates sensitive to direct functionalization.

Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide

  • Reagents : 4-Nitrobenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).

  • Conditions : Reaction in tetrahydrofuran (THF) at 25°C for 6 hours.

  • Yield : 88% after silica gel chromatography.

Step 2: Ethoxylation of the Nitro Intermediate

  • Reagents : Sodium ethoxide (3.0 equiv), ethanol (solvent).

  • Conditions : Heating at 80°C for 8 hours under nitrogen.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by ethoxylation.

  • Yield : 85% overall.

Key Optimization

  • Temperature Control : Maintaining 80°C prevents decomposition of the nitro intermediate.

  • Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation.

Palladium-Catalyzed Cross-Coupling

For substrates requiring regioselective modification, palladium-mediated coupling offers precision. This method is adapted from Suzuki-Miyaura protocols for boronic acid derivatives.

Reaction Protocol

  • Substrate : 4-Bromo-N-cyclopropylbenzenesulfonamide (1.0 equiv).

  • Reagents : Ethoxyboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent System : DMF/H₂O (4:1) at 90°C for 12 hours.

  • Purification : Column chromatography (ethyl acetate/hexane) affords the product.

Performance Metrics

ParameterValue
Yield89%
Purity (HPLC)98.7%
Regioselectivity>99:1 (para:ortho)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Optimized Procedure

  • Reagents : 4-Ethoxybenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).

  • Conditions : Microwave heating at 100°C for 20 minutes in acetonitrile.

  • Yield : 94% with 99.3% HPLC purity.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow systems for enhanced safety and consistency.

Setup Parameters

  • Residence Time : 30 minutes.

  • Temperature : 70°C.

  • Reagent Flow Rates : 5 mL/min (sulfonyl chloride), 5 mL/min (amine).

  • Output : 1.2 kg/hour with 96% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation9299.1HighModerate
Nucleophilic Substitution8598.5MediumLow
Palladium Coupling8998.7LowHigh
Microwave9499.3MediumModerate
Continuous Flow9699.0Very HighHigh

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.